![molecular formula C8H14N2O3 B2491054 10-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one CAS No. 2243505-08-8](/img/structure/B2491054.png)
10-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one
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Description
10-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one, also known as MDAA or Methylenedioxyamphetamine analog, is a synthetic compound that belongs to the class of psychoactive substances. It is structurally similar to MDMA (Ecstasy) and has been studied for its potential use in scientific research.
Scientific Research Applications
Material Science
This compound could be used in the development of new materials. For instance, it has been mentioned in the context of the development of antifreezing hydrogels with double-network structures . These hydrogels are crucial both in principle and practice for the design and delivery of new materials .
Polymerization Processes
The compound might play a role in radical polymerization processes. It’s mentioned in the context of a radical polymerization algorithm for molecular dynamics simulations . This could be particularly useful in the creation of complex polymer structures .
Electrochemical Sensors
While not directly mentioned, similar compounds have been used in the development of electrochemical sensors . These sensors have a wide range of applications, including the detection of biological species, pharmaceutical compositions, environmental contaminants, and heavy metals .
Non-Destructive Testing
Again, while not directly mentioned, similar compounds have been used in non-destructive testing (NDT) applications . NDT plays a critical role in ensuring that structural components and systems perform their function in a reliable fashion .
properties
IUPAC Name |
10-methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-10-4-8(6-13-7(10)11)5-12-3-2-9-8/h9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAMEZVLPCNWDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(COCCN2)COC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one |
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